REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([F:12])=[C:7]([CH:11]=1)C(Cl)=O)#[N:2].[C:13]([C:15]1C=CC(F)=[C:19]([CH:23]=1)[C:20](O)=O)#[N:14].C([N:27](CC)CC)C.[CH3:32][N:33](C)[CH:34]=[O:35]>ClCCl>[N:14]1[CH:13]=[CH:15][CH:23]=[CH:19][C:20]=1[C:32]1[N:33]=[C:34]([C:7]2[CH:11]=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][C:6]=2[F:12])[O:35][N:27]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)Cl)C1)F
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)O)C1)F
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pyrid-2-ylamidoxime
|
Quantity
|
1.153 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C1=NOC(=N1)C1=C(C=CC(=C1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |